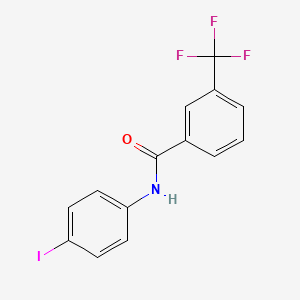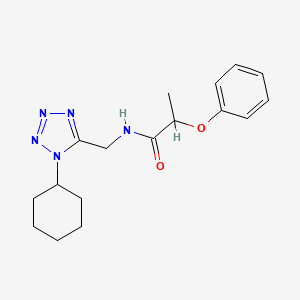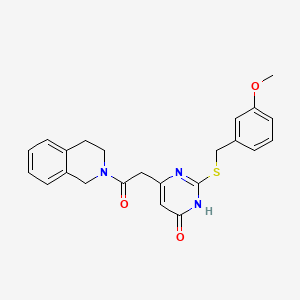
N,N-diethyl-6-fluoro-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-6-fluoro-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of quinoline-based compounds and has shown promising results in various fields of research.
作用机制
The mechanism of action of N,N-diethyl-6-fluoro-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide A is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in tumor growth, neurodegeneration, and infection. It has been shown to inhibit the activity of several enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. In addition, it has been shown to modulate the activity of various neurotransmitter receptors, leading to neuroprotective effects. Finally, it has been shown to disrupt the integrity of bacterial and viral membranes, leading to cell death.
Biochemical and Physiological Effects
N,N-diethyl-6-fluoro-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide A has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer research, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neuroscience, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In infectious diseases, it has been shown to have activity against a range of pathogens, including bacteria, viruses, and parasites.
实验室实验的优点和局限性
N,N-diethyl-6-fluoro-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide A has several advantages for use in laboratory experiments, including its high potency and selectivity, well-established synthesis method, and broad range of potential applications. However, it also has some limitations, including its relatively high cost and limited availability, which may limit its use in some experiments.
未来方向
There are several potential future directions for research on N,N-diethyl-6-fluoro-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide A. One area of interest is the development of new cancer therapies based on its anti-tumor activity. Another area of interest is the development of new neuroprotective agents for the treatment of neurodegenerative diseases. Finally, there is potential for the development of new antimicrobial agents based on its activity against a range of pathogens.
合成方法
N,N-diethyl-6-fluoro-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide A can be synthesized through a multistep process involving the reaction of 3-methoxyaniline with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 2-chloro-6-fluoroquinoline to form the final product. The synthesis method is well-established and has been optimized for high yield and purity.
科学研究应用
N,N-diethyl-6-fluoro-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide A has been studied for its potential applications in various fields of scientific research, including cancer research, neuroscience, and infectious diseases. It has been shown to have potent anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. In addition, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, N,N-diethyl-6-fluoro-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide A has shown activity against a range of infectious agents, including bacteria, viruses, and parasites, making it a potential candidate for the development of new antimicrobial agents.
属性
IUPAC Name |
N,N-diethyl-6-fluoro-4-(3-methoxyphenyl)sulfonylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c1-4-24(5-2)21(25)18-13-23-19-10-9-14(22)11-17(19)20(18)29(26,27)16-8-6-7-15(12-16)28-3/h6-13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDXMGIZMMOHII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C=CC(=CC2=C1S(=O)(=O)C3=CC=CC(=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-6-fluoro-4-((3-methoxyphenyl)sulfonyl)quinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2421891.png)

![3-methyl-7-{2-methyl-3-[3-methyl-2,6-dioxo-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2421895.png)
![7-chloro-3-[(4-ethylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2421896.png)
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2421897.png)
![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2421899.png)
![3-(3-methoxybenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2421900.png)


![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2421906.png)